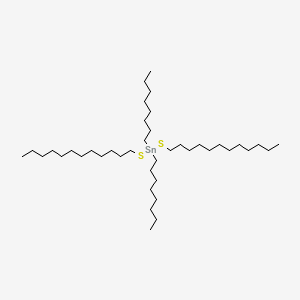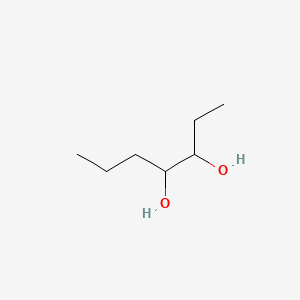
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a hydrazinyl group at position 6. It has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- typically involves the reaction of pyrimidine derivatives with hydrazine or its derivatives. One common method is the condensation of 2,4-dioxo-3,4-dihydropyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrimidinediones, hydrazones, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with a similar structure but different functional groups.
Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, exhibiting different chemical and biological properties.
Uniqueness: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is unique due to its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
(6Z)-6-hydrazinylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10) |
InChI Key |
QGIANYJQIJBTRC-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N/N)/NC(=O)NC1=O |
Canonical SMILES |
C1C(=NN)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















